
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicide Use
The chloroacetamide class, which includes compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, has been identified as a selective pre-emergent or early post-emergent herbicide. These compounds are effective against annual grasses and many broad-leaved weeds in various crops including cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane. Their role in inhibiting fatty acid synthesis in certain algae species, like Scenedesmus Acutus, highlights their potential application in agricultural research and practice (Weisshaar & Böger, 1989).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, including compounds with structures similar to the one , have been studied for their photochemical and thermochemical properties. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical activity and interactions with proteins like Cyclooxygenase 1 (COX1) have been explored, indicating their utility in the development of photonic devices and biochemical research (Mary et al., 2020).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to form coordination complexes with metals like Co(II) and Cu(II). These complexes, characterized by various spectroscopic techniques, have shown significant antioxidant activity. The formation of 1D and 2D supramolecular architectures via hydrogen bonding in these complexes suggests their relevance in chemical and pharmaceutical research, particularly in understanding the mechanisms of antioxidant action (Chkirate et al., 2019).
Crystal Structure Analysis
The study of crystal structures of related chlorophenyl acetamide compounds provides insights into their molecular geometry and intermolecular interactions. These studies are crucial in materials science and chemistry, particularly for understanding the physical properties and potential applications of these compounds in various fields (Saravanan et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamide structures, including those related to chlorophenyl acetamides, have revealed their potential as candidates for photonic devices. These studies are important for the development of new materials for optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-8-4-1-5-15(18)11-20(25)22-13-16-12-19(14-9-10-14)24(23-16)17-6-2-3-7-17/h1,4-5,8,12,14,17H,2-3,6-7,9-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEISVHZSCJQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CC=C3Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

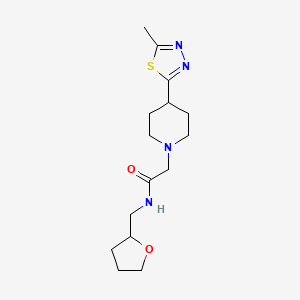
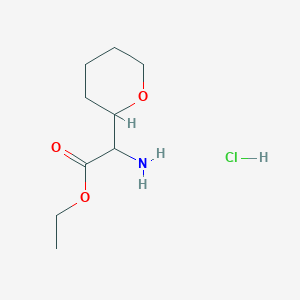
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)
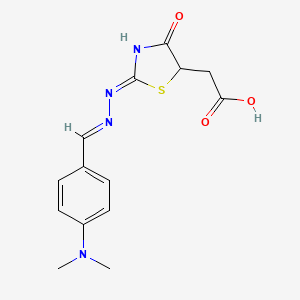

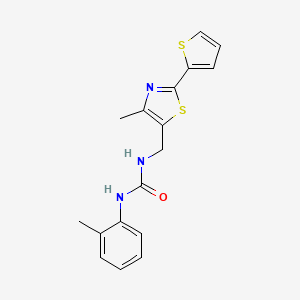
![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)
![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)
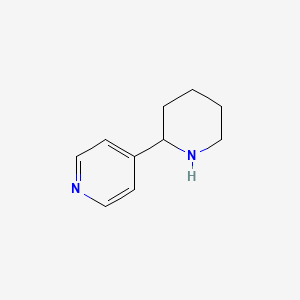

![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)
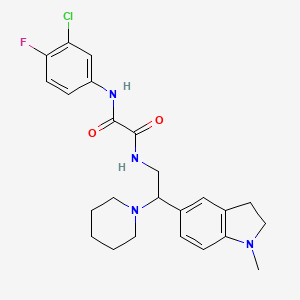
![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)